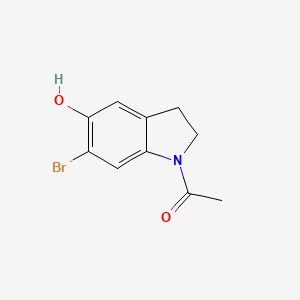
1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one
Overview
Description
1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one is a chemical compound that has been the subject of significant scientific research due to its potential applications in various fields. This compound is a derivative of indole, a heterocyclic organic compound that is widely found in nature and has been extensively studied for its biological and pharmacological activities.
Mechanism of Action
The mechanism of action of 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one is not fully understood, but it is believed to involve the interaction of the compound with specific biomolecules such as enzymes or receptors. This interaction can result in the modulation of the activity of these biomolecules, leading to various biological effects.
Biochemical and Physiological Effects:
1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of specific enzymes such as tyrosinase and acetylcholinesterase, as well as the modulation of specific receptors such as the serotonin receptor. This compound has also been shown to exhibit antioxidant and anti-inflammatory activities.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one in lab experiments include its relative ease of synthesis, its stability, and its potential for use as a fluorescent probe. However, the limitations include its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one. One area of interest is the development of new synthetic methods for the compound and its derivatives. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its derivatives, as well as their potential interactions with specific biomolecules.
Scientific Research Applications
1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a precursor for the synthesis of other indole derivatives with potential biological activities. This compound has also been studied for its potential use as a fluorescent probe for detecting biomolecules such as proteins and nucleic acids.
properties
IUPAC Name |
1-(6-bromo-5-hydroxy-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-6(13)12-3-2-7-4-10(14)8(11)5-9(7)12/h4-5,14H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMUSSQQLTWOLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=CC(=C(C=C21)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90620599 | |
| Record name | 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42443-15-2 | |
| Record name | 1-(6-Bromo-5-hydroxy-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90620599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



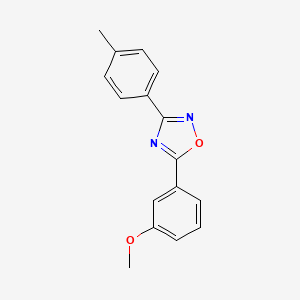
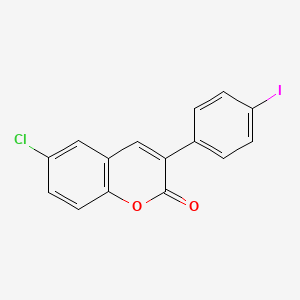
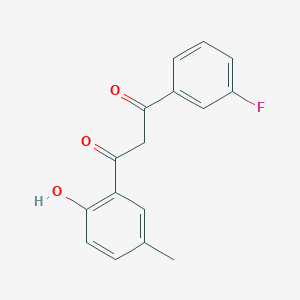

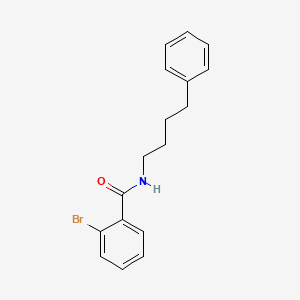
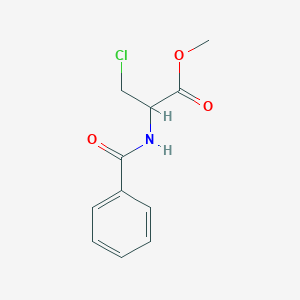
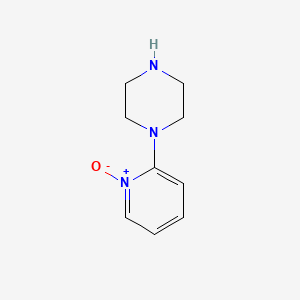
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl butyrate](/img/structure/B3060404.png)
![Methyl 7-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B3060406.png)
![methyl 2-[(E)-N'-methoxyimidamido]thiophene-3-carboxylate](/img/structure/B3060407.png)
![N-[(methoxyimino)methyl]-N-[(4-methylbenzyl)oxy]urea](/img/structure/B3060408.png)
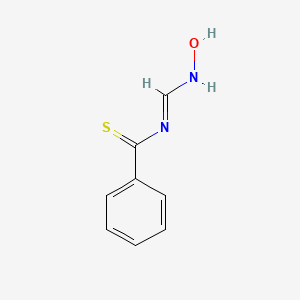
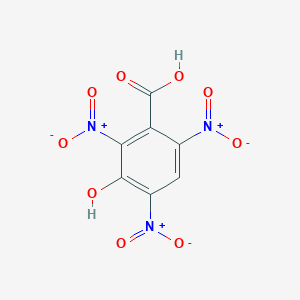
![4-(1H-Pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B3060417.png)